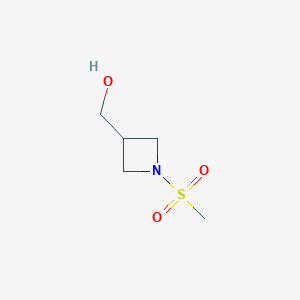
3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and studied for their biological properties, such as binding to dopamine receptors and sigma-2 receptors, which are implicated in various physiological and pathological processes .
Synthesis Analysis
The synthesis of benzamide analogs often involves the formation of an amide linkage, which is a critical feature for biological activity. For instance, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides demonstrates the importance of the carbonyl group in the amide linker for binding affinity at dopamine D3 receptors . This suggests that the synthesis of the compound would likely involve careful consideration of the amide bond formation to retain biological activity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, as seen in the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . The crystal structure provides insights into the molecular geometry, which is crucial for understanding the interaction of the compound with biological targets. Density functional theory (DFT) calculations can complement experimental data by predicting electronic properties and molecular geometry .
Chemical Reactions Analysis
The reactivity of benzamide compounds can be influenced by the presence of substituents on the benzene ring and the nature of the amide linkage. The chemical reactivity can be assessed using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, which help in understanding how the molecule might interact with other chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the introduction of a fluorine atom can significantly affect these properties, as seen in the fluorine-containing benzamide analogs studied for PET imaging . The hydrogen bonding patterns, as observed in the isomorphous 4-, 3-, and 2-fluoro-N'-(4-pyridyl)benzamides, also play a crucial role in the solid-state packing and, consequently, the physical properties of these compounds .
Applications De Recherche Scientifique
Neurological Research
One significant application of similar compounds is in the study of neurological diseases. For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a close analogue, has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, in conjunction with positron emission tomography (PET), facilitates the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. The research demonstrated that Alzheimer's patients had significantly decreased receptor densities in both hippocampi and raphe nuclei, correlating with worsening clinical symptoms and decreased glucose utilization, highlighting the potential of these compounds in understanding and diagnosing neurological disorders (Kepe et al., 2006).
Oncology
In the field of oncology, compounds similar to 3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide have shown promise. For example, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, was investigated for its disposition and metabolism in humans, demonstrating potential therapeutic applications for insomnia treatment, which could indirectly influence cancer-related fatigue management (Renzulli et al., 2011).
Pharmacological Applications
The pharmacological applications of these compounds are vast, including the development of new drugs for the treatment of chronic pain and psychiatric disorders. For instance, N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and its analogue ADL5747 are novel δ-opioid agonists with potent analgesic and antidepressive effects. These compounds represent potential drugs for chronic pain treatment, highlighting the importance of benzamide derivatives in developing new therapeutic agents (Nozaki et al., 2012).
Propriétés
IUPAC Name |
3-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-21-10-9-19-7-5-13(6-8-19)12-18-16(20)14-3-2-4-15(17)11-14/h2-4,11,13H,5-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDJCBLKXJCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)
![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)
![5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B2545400.png)



![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)



![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)
![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)
